(E)-1-(4-styrylphenyl)ethanone

Descripción general

Descripción

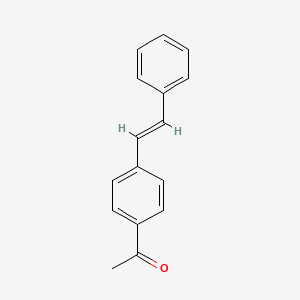

(E)-1-(4-styrylphenyl)ethanone, also known as (E)-4-acetylstilbene, is an organic compound with the molecular formula C16H14O. It is a derivative of stilbene, characterized by the presence of an acetyl group attached to the phenyl ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-styrylphenyl)ethanone typically involves the reaction of acetophenone with benzaldehyde under basic conditions, followed by a Wittig reaction to introduce the phenylethenyl group. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium tert-butoxide, and the reaction is carried out in an organic solvent like ethanol or tetrahydrofuran .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions

(E)-1-(4-styrylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions

Major Products

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated derivatives

Aplicaciones Científicas De Investigación

(E)-1-(4-styrylphenyl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of polymers, dyes, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of (E)-1-(4-styrylphenyl)ethanone involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 4-acetyl-trans-stilbene

- 1-[4-(2-phenylethyl)phenyl]ethanone

- 1-(4-ethylphenyl)ethanone

Uniqueness

(E)-1-(4-styrylphenyl)ethanone is unique due to its specific structural features, such as the presence of both an acetyl group and a phenylethenyl group. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications .

Actividad Biológica

(E)-1-(4-styrylphenyl)ethanone, also known as (E)-4-acetylstilbene, is an organic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C16H16O

- Appearance : Pale yellow solid

- Functional Groups : Contains a styryl group attached to a phenyl ring and a ketone functional group.

The compound's unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism of action involves disrupting microbial cell membranes, leading to cell death.

Anticancer Effects

This compound has been investigated for its anticancer properties. In vitro studies show that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The compound appears to target specific signaling pathways involved in cancer progression.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival.

- Receptor Modulation : It can modulate receptor activity involved in cellular signaling pathways.

- Reactive Oxygen Species (ROS) : Induction of ROS production may lead to oxidative stress in cancer cells, promoting apoptosis.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against common pathogens. Results showed significant inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL for various strains. The compound demonstrated higher efficacy compared to standard antibiotics, highlighting its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Potential

In a controlled laboratory setting, this compound was tested on breast cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values around 20 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (E)-1-(4-nitrophenyl)ethanone | C15H13NO2 | Contains a nitro group; potential for different reactivity. |

| (E)-1-(4-methylstyryl)ethanone | C17H18O | Methyl substitution alters electronic properties. |

| (Z)-1-(4-styrylphenyl)ethanol | C16H16O | Alcohol functional group; different reactivity profile. |

This compound stands out due to its specific substitution pattern on the phenyl ring and the presence of both a styryl and a ketone functional group, influencing its chemical behavior and biological activity compared to other similar compounds.

Propiedades

IUPAC Name |

1-[4-[(E)-2-phenylethenyl]phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O/c1-13(17)16-11-9-15(10-12-16)8-7-14-5-3-2-4-6-14/h2-12H,1H3/b8-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGSGJMNWNNQRFJ-BQYQJAHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.